molecular formula C22H20ClN3O2 B2418662 N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide CAS No. 920233-93-8

N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide

Cat. No.: B2418662
CAS No.: 920233-93-8
M. Wt: 393.87
InChI Key: FKCYYTCDRRAVQN-UHFFFAOYSA-N
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Description

N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a chloropyridine moiety and a diphenylpropyl group attached to the oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide typically involves the following steps:

    Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, is synthesized through chlorination of pyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Preparation of the Diphenylpropylamine Intermediate: 3,3-diphenylpropylamine is synthesized by the reduction of 3,3-diphenylpropionitrile using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reaction: The final step involves the coupling of 5-chloropyridine and 3,3-diphenylpropylamine with oxalyl chloride (COCl)2 to form the desired oxalamide compound. The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxalamide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxalamide derivatives with additional functional groups.

    Reduction: Reduced oxalamide compounds with altered functional groups.

    Substitution: Substituted oxalamide derivatives with various nucleophiles attached to the chloropyridine ring.

Scientific Research Applications

N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, leading to inhibition or modulation of its activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N1-(5-bromopyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide: Similar structure with a bromine atom instead of chlorine.

    N1-(5-fluoropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide: Similar structure with a fluorine atom instead of chlorine.

    N1-(5-methylpyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide is unique due to the presence of the chlorine atom on the pyridine ring, which influences its reactivity and binding properties. This compound exhibits distinct chemical and biological activities compared to its analogs, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-(3,3-diphenylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c23-18-11-12-20(25-15-18)26-22(28)21(27)24-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19H,13-14H2,(H,24,27)(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCYYTCDRRAVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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